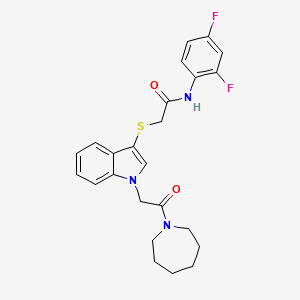
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure would show how the atoms in the molecule are connected.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Polymer Networks and Hybrid Materials
- A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, like 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, highlights their use in preparing poly(methyl methacrylate) hybrid networks with improved thermal stability due to the incorporation of POSS in polymer matrices (Batibay et al., 2020). This suggests potential applications in materials science for enhancing polymer properties.
Antibacterial Agents
- Research on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, including compounds like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, indicates their moderate to good activity against gram-positive and gram-negative bacteria (Desai et al., 2008). This points to potential applications in developing new antibiotics or antibacterial materials.
Antiplasmodial Properties
- A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were evaluated for in vitro antiplasmodial properties against Plasmodium falciparum, suggesting a possible application in malaria treatment research (Mphahlele et al., 2017).
Antimicrobial Agents
- The synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents indicate some compounds showed promising activities, pointing to potential applications in combating microbial infections (Debnath & Ganguly, 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, and any safety precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or biological activity.
Please note that this is a general guide and the specific details would depend on the particular compound and the available scientific literature. For a comprehensive analysis of a specific compound, I would recommend consulting a qualified chemist or a reliable scientific database.
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O2S/c25-17-9-10-20(19(26)13-17)27-23(30)16-32-22-14-29(21-8-4-3-7-18(21)22)15-24(31)28-11-5-1-2-6-12-28/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBDDKFHKDJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

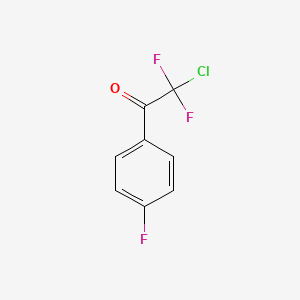
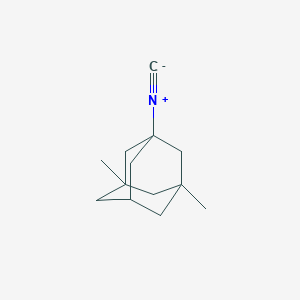
![5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2616082.png)
![7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2616085.png)
![ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2616086.png)
![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2616088.png)
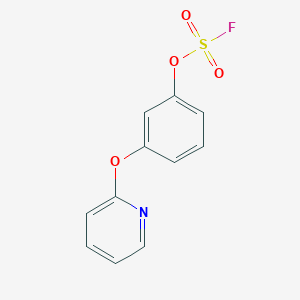
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2616092.png)
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2616095.png)
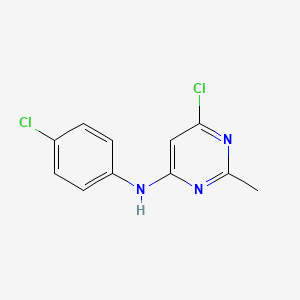
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2616097.png)
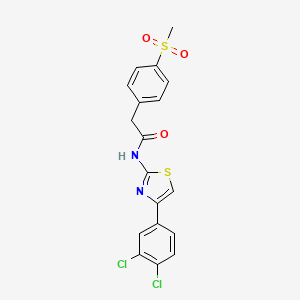
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2616103.png)